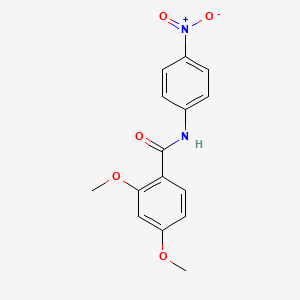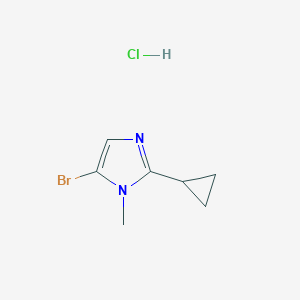![molecular formula C17H17ClN6 B13880680 2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine](/img/structure/B13880680.png)
2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzonitrile with piperidine and a triazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
科学的研究の応用
2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular pathways, influencing processes such as cell division and apoptosis .
類似化合物との比較
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure with a bromophenyl and methoxyphenyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring.
Piperidine derivatives: Compounds containing the piperidine moiety, widely used in pharmaceuticals .
Uniqueness
2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine is unique due to its specific combination of a pyrimidine ring, triazole ring, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C17H17ClN6 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine |
InChI |
InChI=1S/C17H17ClN6/c18-14-4-2-12(3-5-14)15-22-16(13-6-10-19-11-7-13)24(23-15)17-20-8-1-9-21-17/h1-5,8-9,13,19H,6-7,10-11H2 |
InChIキー |
MBEXYWLVTVFKCQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NC(=NN2C3=NC=CC=N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
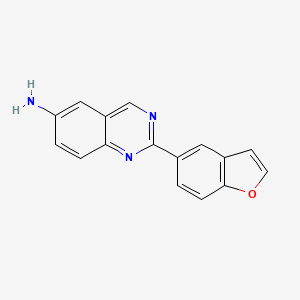
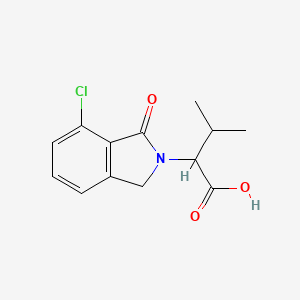
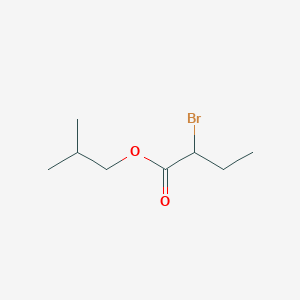
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)


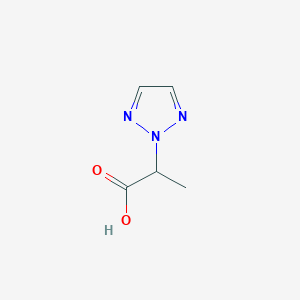

![N-[2-(5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ethyl]-acetamide](/img/structure/B13880652.png)
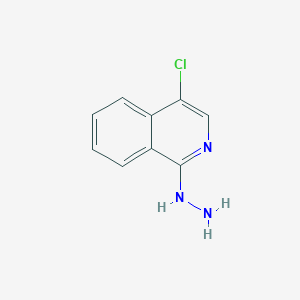
![4-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13880656.png)
